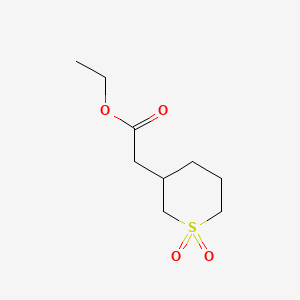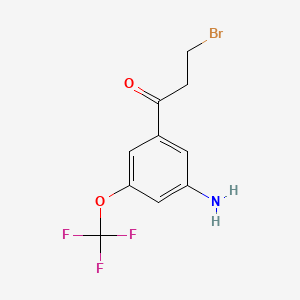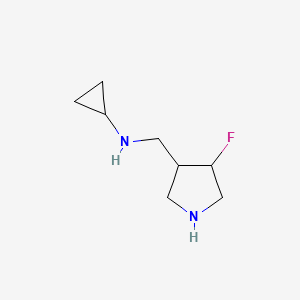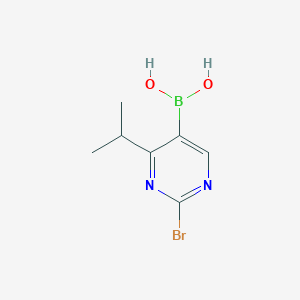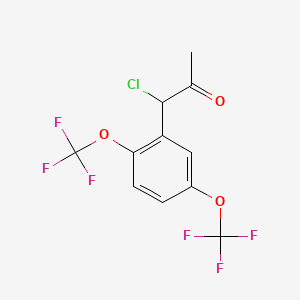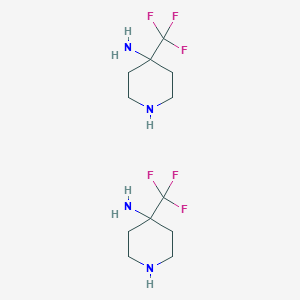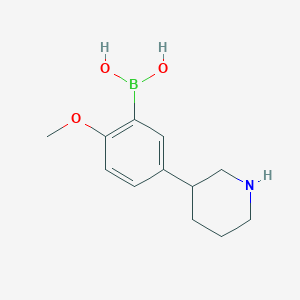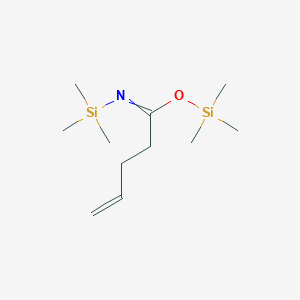
Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate is a chemical compound characterized by the presence of trimethylsilyl groups. These groups consist of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The compound is known for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
The synthesis of Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate typically involves the reaction of pent-4-enimidate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like halogens.
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the protection of functional groups.
Biology: The compound is employed in the derivatization of biological samples for analysis by gas chromatography-mass spectrometry (GC-MS).
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the stabilization of reactive intermediates, protection of functional groups, and facilitation of specific chemical transformations. The molecular pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl N-(trimethylsilyl)pent-4-enimidate can be compared with other similar compounds such as:
Trimethylsilyl chloride: Used for introducing trimethylsilyl groups.
Trimethylsilyl cyanide: Employed in the derivatization of complex metabolite mixtures.
N-methyl-N-(trimethylsilyl)trifluoroacetamide: Commonly used as a silylation reagent in GC-MS analysis. The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in organic synthesis and analytical chemistry
Eigenschaften
CAS-Nummer |
100556-54-5 |
|---|---|
Molekularformel |
C11H25NOSi2 |
Molekulargewicht |
243.49 g/mol |
IUPAC-Name |
trimethylsilyl N-trimethylsilylpent-4-enimidate |
InChI |
InChI=1S/C11H25NOSi2/c1-8-9-10-11(12-14(2,3)4)13-15(5,6)7/h8H,1,9-10H2,2-7H3 |
InChI-Schlüssel |
KWMUJDZIKLTVCK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)N=C(CCC=C)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



